molecular formula C14H14OS2 B058905 Benzylsulfinylsulfanylmethylbenzene CAS No. 16302-98-0

Benzylsulfinylsulfanylmethylbenzene

Cat. No. B058905
CAS RN: 16302-98-0
M. Wt: 262.4 g/mol
InChI Key: VUJONJHZKSZFSA-UHFFFAOYSA-N
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Description

Benzylsulfinylsulfanylmethylbenzene, also known as benzylsulfoxide or diphenylmethylsulfoxide, is a chemical compound with the molecular formula C14H14OS. It is a colorless to pale yellow liquid with a characteristic odor. Benzylsulfinylsulfanylmethylbenzene has been widely used in scientific research due to its unique chemical properties and potential applications in various fields.

Scientific Research Applications

1. Water and Wastewater Treatment

Benzylsulfinylsulfanylmethylbenzene and related compounds, such as BTEX (benzene, toluene, ethylbenzene, and xylenes), play a significant role in water and wastewater treatment. Persulfate decontamination technologies, which involve radical-driven processes or direct electron transfer, are effective in treating a wide range of impurities, including BTEX. The reactivity of persulfates in this context is highly dependent on activation techniques and water matrix composition (Wacławek et al., 2017).

2. Alzheimer's Disease Research

Compounds related to Benzylsulfinylsulfanylmethylbenzene, such as benzyloxybenzene derivatives, have been synthesized and evaluated as ligands targeting Aβ plaques in Alzheimer's disease. The binding site for these flexible ligands was identified as the hydrophobic Val18_Phe20 channel on the flat surface of Aβ fiber. This research contributes to the development of new Aβ targeting ligands (Yang et al., 2014).

3. Oxidation and Kinetic Studies

Benzylsulfinylsulfanylmethylbenzene-related compounds, such as n-propylbenzene, have been studied for their oxidation properties. The study involved a detailed chemical kinetic reaction mechanism and analyses to understand the oxidation routes of n-propylbenzene, revealing insights into the formation of various radicals and intermediates (Dagaut et al., 2002).

4. Catalytic Applications

Iodobenzene, a compound structurally similar to Benzylsulfinylsulfanylmethylbenzene, has been used as a catalyst in C-H amination of N-substituted amidines, illustrating its potential in organic synthesis and catalysis (Alla et al., 2013).

5. Environmental Monitoring

Related compounds like BTEX are crucial in environmental monitoring, particularly in assessing air pollution. A study developed a simple and accurate method for quantifying BTEX in ambient air using SPME and GC-MS, demonstrating the importance of these compounds in environmental studies (Baimatova et al., 2016).

6. Fuel Cell Technology

Benzylsulfinylsulfanylmethylbenzene-related compounds, like 1,3-1H-dibenzimidazole-benzene, have been explored in the context of fuel cell technology. These compounds, when used as additives in sulfonated polysulfone membranes, enhance proton conductivity, showing their potential in improving fuel cell performance (Fu et al., 2008).

properties

IUPAC Name

benzylsulfinylsulfanylmethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14OS2/c15-17(12-14-9-5-2-6-10-14)16-11-13-7-3-1-4-8-13/h1-10H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUJONJHZKSZFSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSS(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90437280
Record name benzylsulfinylsulfanylmethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzylsulfinylsulfanylmethylbenzene

CAS RN

16302-98-0
Record name benzylsulfinylsulfanylmethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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